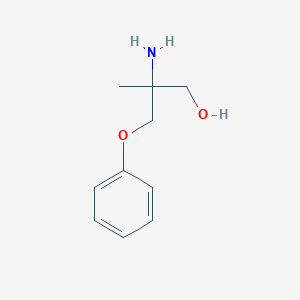

2-Amino-2-methyl-3-phenoxypropan-1-ol

Description

Contextualization within Amino Alcohol Chemistry

Amino alcohols are a significant class of organic compounds characterized by the presence of both an amine (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group. wikipedia.org This bifunctionality makes them versatile building blocks and intermediates in a wide array of chemical syntheses. researchgate.net They are prevalent structural motifs in many pharmaceutical molecules and natural products. acs.orgdiva-portal.org The ability of chiral amino alcohols to serve as ligands and auxiliaries in asymmetric synthesis is also a key area of their application. rsc.org

2-Amino-2-methyl-3-phenoxypropan-1-ol belongs to this class, and more specifically, can be categorized as a substituted phenoxypropanolamine. Its structure consists of a propanol (B110389) backbone with an amino group and a methyl group attached to the second carbon (C2), and a phenoxy group linked via an ether bond at the third carbon (C3). The presence of these specific groups—a primary amine, a primary alcohol, and an aryl ether linkage—defines its chemical character. While literature on this specific molecule is sparse, data regarding its predicted physicochemical properties are available. uni.lu

| Property | Value |

|---|---|

| Molecular Formula | C10H15NO2 |

| Monoisotopic Mass | 181.11028 Da |

| Predicted XlogP | 0.5 |

| SMILES | CC(CO)(COC1=CC=CC=C1)N |

| InChIKey | QDVNHPYUFZYZKI-UHFFFAOYSA-N |

Historical Perspective on its Scholarly Investigation

A review of available scientific databases indicates that this compound has not been the subject of extensive historical investigation. Its specific synthesis, characterization, and application are not detailed in early chemical literature.

However, the broader class of phenoxypropanolamine derivatives has been a subject of significant pharmacological research. Studies on various substituted phenoxypropanolamines were conducted to explore their potential as beta-adrenergic agonists and antagonists. nih.gov This line of inquiry was crucial in the development of beta-blocker medications. The general interest in amino alcohols is also rooted in the study of natural products and the synthetic derivatization of naturally occurring amino acids to produce chiral amino alcohols for various applications. diva-portal.orgjocpr.com

Overview of Current Research Trajectories

Direct and current research focusing solely on this compound is not prominent in contemporary scientific literature. uni.lu Nevertheless, the research trajectories for the classes of compounds to which it belongs—chiral amino alcohols and phenoxypropanolamines—are active and well-defined.

Current research on chiral amino alcohols continues to highlight their importance as essential building blocks in the synthesis of pharmaceuticals. rsc.org Modern synthetic chemistry focuses on developing more efficient and atom-economical methods for their production, such as novel catalytic systems involving ruthenium for asymmetric transfer hydrogenation or earth-abundant metals like nickel for the selective amination of diols. acs.orgacs.org Furthermore, chiral amino alcohols are used to synthesize novel metal complexes that are being investigated for their catalytic and potential anticancer activities. alfa-chemistry.com

In parallel, research into new phenylethanolamine and phenoxypropanolamine derivatives continues. Recent studies have evaluated the binding affinity of newly synthesized compounds at various recombinant human adrenoceptor subtypes, demonstrating the continued interest in this scaffold for developing selective pharmacological agents. researchgate.net These broader research trends suggest the potential avenues through which a compound like this compound could be investigated in the future.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methyl-3-phenoxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-10(11,7-12)8-13-9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVNHPYUFZYZKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(COC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 2 Methyl 3 Phenoxypropan 1 Ol

Retrosynthetic Analysis and Key Precursors for 2-Amino-2-methyl-3-phenoxypropan-1-ol

A retrosynthetic analysis of this compound reveals several potential disconnection points. The most logical disconnection is the carbon-oxygen bond of the phenoxy ether, leading to two key precursors: 2-amino-2-methyl-1,3-propanediol (B94268) and a phenylating agent. However, a more strategic disconnection would be at the C2-C3 bond, which simplifies the synthesis by utilizing a readily available starting material.

A plausible retrosynthetic pathway is outlined below:

This analysis identifies 2-amino-2-methyl-1-propanol (B13486) and phenoxyacetaldehyde (B1585835) as the key precursors. The synthesis of 2-amino-2-methyl-1-propanol is well-established and can be achieved through various methods, including the reduction of the corresponding nitro alcohol or the hydrogenation of α-amino isobutyric acid alkyl esters. google.com

| Precursor | Structure | Synthetic Utility |

| 2-Amino-2-methyl-1-propanol |  | Provides the core aminomethylpropanol backbone. |

| Phenoxyacetaldehyde |  | Introduces the phenoxy group and the remaining carbon atom. |

Classical Synthetic Approaches to this compound

Based on the retrosynthetic analysis, both linear and convergent strategies can be devised for the synthesis of this compound.

A linear synthesis would involve the sequential modification of a single starting material. A possible route starting from 2-amino-2-methyl-1-propanol is depicted below:

Step 1: Protection of the Amino Group. The amino group of 2-amino-2-methyl-1-propanol is first protected, for instance, with a tert-butoxycarbonyl (Boc) group, to prevent its interference in subsequent steps.

Step 2: Oxidation of the Primary Alcohol. The primary alcohol of the protected amino alcohol is then oxidized to an aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Step 3: Wittig Reaction. The resulting aldehyde undergoes a Wittig reaction with a phenoxymethylenetriphenylphosphorane to introduce the phenoxy group and form a carbon-carbon double bond.

Step 4: Reduction and Deprotection. The double bond is then reduced via catalytic hydrogenation, which may also simultaneously remove the Boc protecting group, yielding the final product. If the protecting group is not removed during hydrogenation, a separate deprotection step with an acid like trifluoroacetic acid (TFA) would be necessary.

A convergent approach involves the separate synthesis of the key precursors, which are then combined in a final step. This strategy is often more efficient for complex molecules.

In this approach, 2-amino-2-methyl-1-propanol and phenoxyacetaldehyde are synthesized independently. The final step involves a reductive amination reaction between the two precursors. The aldehyde group of phenoxyacetaldehyde reacts with the amino group of 2-amino-2-methyl-1-propanol to form an imine intermediate, which is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) to afford this compound.

Asymmetric Synthesis and Stereocontrol of this compound

The C2 carbon of this compound is a stereocenter. Therefore, controlling its stereochemistry is crucial for obtaining enantiomerically pure forms of the compound.

Chiral auxiliaries can be employed to induce stereoselectivity in the synthesis. nih.gov One potential strategy involves the use of a chiral auxiliary attached to the nitrogen atom of a precursor. For instance, a chiral oxazolidinone derived from a chiral amino alcohol could be used.

In this hypothetical approach, a chiral auxiliary, such as one derived from pseudoephedrine, is reacted with a suitable substrate to form a chiral intermediate. researchgate.netwikipedia.org The subsequent reaction, for example, an alkylation or an aldol (B89426) reaction, proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.

The use of chiral catalysts offers an elegant and efficient method for asymmetric synthesis. nih.gov A chiral catalyst can selectively catalyze the formation of one enantiomer over the other.

For the synthesis of this compound, a chiral catalyst could be employed in the key bond-forming step. For example, a chiral ligand in combination with a metal catalyst could be used for the asymmetric reductive amination in the convergent synthesis. rsc.org

| Catalyst System | Reaction | Stereoselectivity |

| Chiral Phosphine Ligand + Metal (e.g., Rh, Ru) | Asymmetric Hydrogenation | High enantiomeric excess (ee) |

| Chiral Diamine Ligand + Metal (e.g., Cu, Pd) | Asymmetric Alkylation | High ee |

Another possibility is the use of a chiral Brønsted acid catalyst in a Mannich-type reaction between a silyl (B83357) enol ether of a phenoxyacetyl derivative and an imine derived from 2-methyl-2-aminopropanal. researchgate.net

Based on a comprehensive review of scientific literature, there is insufficient specific research published on the chemical compound This compound to generate a detailed, evidence-based article that adheres to the provided outline. The topics requested, including specific biocatalytic transformations, green chemistry applications, and post-synthetic modifications, are not documented for this particular molecule in the available scientific databases and publications.

Constructing an article with the required level of detail, including data tables and in-depth research findings, would necessitate extrapolating from research on analogous but structurally different compounds. This approach would violate the explicit instruction to focus solely on "this compound" and would not meet the standard of scientific accuracy for a professional, authoritative article on this specific subject. Therefore, this request cannot be fulfilled as specified.

Post-Synthetic Modifications and Derivatization Strategies of this compound

Aromatic Ring Functionalization

The aromatic ring of the phenoxy group in this compound represents a key site for structural modification, allowing for the synthesis of a diverse range of derivatives with potentially altered chemical and physical properties. The presence of the ether-linked aminopropanol (B1366323) side chain influences the reactivity and regioselectivity of electrophilic aromatic substitution reactions on the phenyl ring.

The oxygen atom of the phenoxy group is an activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. This effect is somewhat tempered by the inductive electron-withdrawing nature of the oxygen atom. Consequently, electrophilic substitution reactions are expected to occur primarily at the positions ortho and para to the ether linkage. However, the steric bulk of the 2-amino-2-methyl-3-propoxypropan-1-ol substituent may hinder substitution at the ortho positions, potentially favoring the para-substituted product.

Common electrophilic aromatic substitution reactions that could be employed to functionalize the phenoxy ring include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The resulting nitro-substituted derivatives can serve as versatile intermediates for further chemical transformations, such as reduction to an amino group.

Halogenation: The incorporation of halogen atoms (e.g., Cl, Br, I) onto the aromatic ring is typically accomplished using elemental halogens in the presence of a Lewis acid catalyst or with N-halosuccinimides. These halogenated derivatives are valuable for introducing further functionality through cross-coupling reactions.

Sulfonation: The reaction of the phenoxy ring with fuming sulfuric acid or sulfur trioxide in an appropriate solvent can lead to the formation of sulfonic acid derivatives. These compounds are often highly water-soluble.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation offer methods to introduce alkyl or acyl groups, respectively, to the aromatic ring. These reactions are catalyzed by Lewis acids and can significantly expand the structural diversity of the parent compound.

While specific research detailing the aromatic ring functionalization of this compound is not extensively documented in publicly available literature, the synthesis of analogous substituted phenoxy-aminopropanol derivatives has been described. For instance, the preparation of various substituted phenoxy-aminopropanol derivatives for other applications demonstrates the feasibility of modifying the phenoxy ring in similar structures. google.com These syntheses often involve the reaction of a pre-functionalized phenol (B47542) with an appropriate epoxide or halohydrin, or the direct functionalization of a phenoxy-propanolamine scaffold.

The table below outlines the expected products from the functionalization of the aromatic ring of this compound based on general principles of electrophilic aromatic substitution.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Amino-2-methyl-3-(4-nitrophenoxy)propan-1-ol |

| Bromination | Br₂, FeBr₃ | 2-Amino-2-methyl-3-(4-bromophenoxy)propan-1-ol |

| Chlorination | Cl₂, AlCl₃ | 2-Amino-2-methyl-3-(4-chlorophenoxy)propan-1-ol |

| Sulfonation | SO₃, H₂SO₄ | 4-((2-Amino-2-methyl-1-hydroxypropan-3-yl)oxy)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-((2-Amino-2-methyl-1-hydroxypropan-3-yl)oxy)phenyl)ethan-1-one |

It is important to note that the reaction conditions for these transformations would need to be carefully optimized to account for the presence of the amino and hydroxyl functional groups in the side chain, which could potentially react under the conditions required for aromatic substitution. Protection of these functional groups may be necessary to achieve the desired regioselectivity and yield.

Theoretical and Computational Studies of 2 Amino 2 Methyl 3 Phenoxypropan 1 Ol

Quantum Chemical Investigations of 2-Amino-2-methyl-3-phenoxypropan-1-ol

Quantum chemical investigations provide fundamental insights into the behavior of molecules at the electronic level. Such studies are crucial for understanding a compound's intrinsic properties and potential reactivity.

A detailed analysis of the electronic structure of this compound, including calculations of molecular orbitals (HOMO, LUMO), electron density distribution, and electrostatic potential maps, has not been reported. Consequently, reactivity descriptors such as chemical potential, hardness, and electrophilicity, which are derived from these electronic properties, have not been computationally determined for this specific molecule.

The conformational landscape of this compound, which would involve identifying stable conformers and the energy barriers between them through systematic or stochastic conformational searches, has not been published. Such studies are essential for understanding the molecule's flexibility and its preferred three-dimensional structures.

While theoretical calculations are often used to predict spectroscopic properties like NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions, no such predictive studies have been published specifically for this compound.

Molecular Dynamics Simulations Involving this compound

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with their environment over time.

There are no specific MD simulation studies in the literature that detail the solvation of this compound in various solvents. Such studies would typically analyze the radial distribution functions and coordination numbers to describe the solvent structure around the molecule and quantify intermolecular interactions like hydrogen bonding.

No published research is available that describes the use of molecular dynamics simulations to study the binding of this compound to any specific biological receptor. These types of studies, which often include binding free energy calculations, are critical in computational drug discovery but have not been reported for this compound.

Structure-Activity Relationship (SAR) Studies through Computational Modeling of this compound (Pre-clinical Focus)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key structural motifs of a molecule responsible for its biological effects. For this compound, computational modeling offers a powerful lens through which to examine these relationships, predicting how modifications to its structure could enhance its activity and selectivity towards a specific biological target, such as G-protein coupled receptors (GPCRs) like the β-adrenergic receptors. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For the phenoxypropanolamine class, to which this compound belongs, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly insightful. nih.gov These methods are instrumental in designing new analogues with potentially improved potency. derpharmachemica.com

The development of a robust QSAR model for a series of analogues related to this compound would involve the following steps:

Data Set Selection: A training set of phenoxypropanolamine analogues with experimentally determined biological activities (e.g., binding affinity or functional potency at a specific receptor) is compiled. A separate test set of molecules is reserved for external validation of the model's predictive power. derpharmachemica.com

Molecular Modeling and Alignment: The 3D structures of all compounds in the dataset are generated and energetically minimized. They are then aligned based on a common structural scaffold, which for this class would be the phenoxypropanolamine backbone.

Descriptor Calculation: For each molecule, various physicochemical descriptors are calculated. In CoMFA, these are steric and electrostatic fields, while CoMSIA includes additional fields like hydrophobic, and hydrogen bond donor/acceptor fields. nih.govmdpi.com These descriptors quantify the properties of the molecules in 3D space.

Model Generation and Statistical Analysis: Partial Least Squares (PLS) regression is commonly used to derive a linear equation that correlates the variations in the calculated descriptors with the variations in biological activity. mdpi.com The statistical quality and predictive ability of the resulting QSAR model are assessed using several parameters. A high cross-validated correlation coefficient (q²) and a high non-cross-validated correlation coefficient (r²) are indicative of a robust model. nih.govmdpi.com

The contour maps generated from CoMFA and CoMSIA analyses provide a visual representation of the SAR. For instance, a contour map might indicate that bulky substituents in a particular region of the phenoxy ring decrease activity (steric hindrance), while an electropositive group in another area is favorable for activity. nih.gov

Table 1: Representative Statistical Parameters for a Hypothetical 3D-QSAR Model of Phenoxypropanolamine Analogues

| Parameter | CoMFA Model | CoMSIA Model | Description |

| q² (Cross-validated r²) | 0.615 | 0.689 | Indicates the internal predictive ability of the model. A value > 0.5 is considered good. nih.gov |

| r² (Non-cross-validated r²) | 0.978 | 0.921 | Measures the goodness of fit of the model to the training set data. mdpi.com |

| F-statistic | 155.4 | 120.7 | A high F-value indicates a statistically significant regression model. mdpi.com |

| Standard Error of Estimate (SEE) | 0.102 | 0.154 | Measures the standard deviation of the residuals. A lower value is better. mdpi.com |

| Optimal Number of Components (N) | 6 | 7 | The number of latent variables used to build the PLS model. mdpi.com |

| r²_pred (External Validation) | 0.882 | 0.905 | Measures the predictive power of the model on an external test set. |

| Field Contributions | Steric: 45% Electrostatic: 55% | Steric: 25% Electrostatic: 35% Hydrophobic: 20% H-Bond Acceptor: 20% | The relative contribution of each field to the model. nih.gov |

Pharmacophore modeling is another crucial computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.tr For this compound and its analogues, a pharmacophore model can be developed based on the structures of known active ligands (ligand-based) or the structure of the biological target's binding site (structure-based). mdpi.com

A typical pharmacophore for a phenoxypropanolamine targeting a β-adrenergic receptor would likely include: nih.govnih.gov

An aromatic ring feature corresponding to the phenoxy group.

A hydrogen bond acceptor feature (the ether oxygen).

A hydrogen bond donor feature (the hydroxyl group on the propanol (B110389) chain).

A positive ionizable or hydrogen bond donor feature (the amino group).

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a process called virtual screening. frontiersin.org Large databases containing millions of chemical compounds are computationally screened to identify molecules that match the pharmacophore's features and spatial constraints. nih.gov This process rapidly filters vast chemical libraries to a manageable number of "hits" that are most likely to be active. mdpi.com These hits can then be acquired or synthesized for experimental testing.

The virtual screening workflow typically proceeds as follows:

Database Preparation: A large library of 3D compound structures (e.g., ZINC database, internal corporate databases) is prepared for screening. mdpi.com

Pharmacophore-Based Search: The validated pharmacophore model is used to search the database. Molecules that fit the model's features are retained as initial hits.

Filtering and Docking: The initial hits are often subjected to further filtering based on drug-likeness criteria (e.g., Lipinski's Rule of Five) to remove compounds with poor pharmacokinetic properties. nih.gov Subsequently, molecular docking can be employed to predict the binding mode and estimate the binding affinity of the hit compounds within the target's active site, further refining the selection. nih.gov

Table 2: Hypothetical Pharmacophore Features for a Phenoxypropanolamine Agonist

| Feature | Description | Importance for Activity |

| Aromatic Ring (AR) | Represents the phenoxy group. | Essential for van der Waals and pi-pi stacking interactions within the binding pocket. |

| Hydrogen Bond Acceptor (HBA) | The ether oxygen in the propanolamine (B44665) linker. | Forms a key hydrogen bond with a donor residue in the receptor. |

| Hydrogen Bond Donor (HBD) | The secondary alcohol on the propanol chain. | Crucial for anchoring the ligand in the binding site through hydrogen bonding. youtube.com |

| Positive Ionizable (PI) / HBD | The secondary or tertiary amine. | Forms an ionic or hydrogen bond interaction, often with an acidic residue like aspartate in the receptor. |

| Hydrophobic (HY) | The methyl groups on the amino-propanol backbone. | Can contribute to binding affinity through hydrophobic interactions. |

Mechanistic Investigations of Biological Interactions of 2 Amino 2 Methyl 3 Phenoxypropan 1 Ol Pre Clinical Focus

In Vitro Studies on Molecular Targets of 2-Amino-2-methyl-3-phenoxypropan-1-ol

Extensive searches of publicly available scientific literature and databases have revealed a significant lack of data regarding the direct molecular interactions of this compound. The following sections detail the absence of specific preclinical findings.

Enzyme Inhibition/Activation Kinetics and Mechanisms

There is currently no publicly available research detailing the effects of this compound on enzyme activity. Studies investigating its potential as an enzyme inhibitor or activator, including kinetic analyses to determine mechanisms such as competitive, non-competitive, or uncompetitive inhibition, have not been reported in the scientific literature. Consequently, data on its potency (e.g., IC₅₀ or Kᵢ values) and specificity for any particular enzyme target are not available.

Receptor Binding Assays and Ligand Efficacy

No receptor binding data for this compound is present in the accessible scientific domain. There are no published reports of assays conducted to determine its affinity (e.g., Kₐ or Kₔ) for specific receptors. Furthermore, studies to characterize its efficacy—whether it acts as an agonist, antagonist, inverse agonist, or allosteric modulator at any receptor—have not been documented.

Ion Channel Modulation Studies

Information regarding the modulation of ion channels by this compound is not available. Preclinical investigations using techniques such as patch-clamp electrophysiology to assess the compound's effects on the gating properties or conductance of various ion channels (e.g., sodium, potassium, calcium channels) have not been published.

Cellular Level Responses and Signaling Pathways Modulated by this compound (In Vitro Models)

The cellular effects and downstream signaling consequences of exposure to this compound remain uncharacterized in the scientific literature.

Cellular Uptake and Subcellular Localization

There are no specific studies detailing the mechanisms of cellular uptake for this compound. Research to determine whether it enters cells via passive diffusion, active transport, or other mechanisms has not been reported. Similarly, there is a lack of information on its subcellular localization; it is unknown if the compound accumulates in specific organelles such as the mitochondria, endoplasmic reticulum, or nucleus.

Modulation of Cellular Signaling Cascades

No data is available to indicate which, if any, cellular signaling cascades are modulated by this compound. There are no published studies on its effects on key signaling pathways, such as those involving protein kinases (e.g., MAPK/ERK, PI3K/AKT) or second messengers (e.g., cAMP, cGMP).

Data Tables

Table 1: Enzyme Inhibition/Activation Data for this compound

| Enzyme Target | IC₅₀ / EC₅₀ | Type of Inhibition/Activation | Source |

|---|

Table 2: Receptor Binding Affinity and Efficacy for this compound

| Receptor | Binding Affinity (Kᵢ/Kₐ) | Efficacy (e.g., Agonist, Antagonist) | Source |

|---|

Table 3: Ion Channel Modulation by this compound

| Ion Channel | Modulatory Effect | Method | Source |

|---|

Table 4: Cellular Uptake and Localization of this compound

| Cell Line | Uptake Mechanism | Subcellular Localization | Source |

|---|

Table 5: Modulation of Cellular Signaling Pathways by this compound

| Pathway | Key Proteins/Markers Studied | Observed Effect | Cell Line | Source |

|---|

Gene Expression and Protein Regulation Studies

Direct studies on how this compound may alter gene expression or regulate specific proteins are not available in the current scientific literature. However, research into the broader class of phenoxypropanolamine derivatives suggests a potential for interaction with key cellular protein machinery.

A study on new series of thiophene-containing phenoxypropanolamines demonstrated their capacity to inhibit the proteolytic activities of the mammalian 20S proteasome. nih.gov The 20S proteasome is a critical component of the ubiquitin-proteasome system, which is central to the degradation of most intracellular proteins, thereby regulating a vast array of cellular processes.

In this research, certain phenoxypropanolamine derivatives exhibited noticeable inhibition of both the chymotrypsin-like (ChT-L) and post-acidic (PA) activities of the proteasome. nih.gov Three compounds in particular, one with an unsubstituted phenoxypropanolamine group and two with a p-chloro-substituted group, were effective inhibitors of both these activities. nih.gov Other derivatives were found to be selective inhibitors of the ChT-L activity alone. nih.gov In silico docking studies suggested that these compounds interact with the β1 and β5 subunits of the proteasome, which house the PA and ChT-L catalytic sites, respectively. nih.gov

While these findings are for structurally related, yet distinct, molecules, they highlight a potential mechanism of action for compounds containing the phenoxypropanolamine scaffold. The ability to modulate proteasome activity suggests that such compounds could theoretically influence the levels of numerous regulatory proteins, thereby impacting various cellular pathways. However, it must be emphasized that without direct experimental evidence, it is purely speculative to attribute these activities to this compound.

Role of 2 Amino 2 Methyl 3 Phenoxypropan 1 Ol in Medicinal Chemistry Research Pre Clinical Development

2-Amino-2-methyl-3-phenoxypropan-1-ol as a Scaffold for Novel Chemical Entities

The structural framework of this compound presents several points for chemical modification, making it a viable, albeit underexplored, scaffold for generating new chemical entities. Its core components—a primary amino group, a primary alcohol, a gem-dimethyl group at the C2 position, and a terminal phenoxy moiety—offer rich opportunities for synthetic elaboration to modulate its physicochemical and pharmacological properties.

Design and Synthesis of Analogs with Modified Pharmacological Profiles

The design of new analogs from the this compound scaffold would theoretically involve systematic modifications at key positions to explore new interactions with biological targets. The synthesis of such aryloxypropanolamine derivatives typically starts from a substituted phenol (B47542) and an epichlorohydrin, followed by the opening of the resulting epoxide with an appropriate amine. For this specific scaffold, a synthetic route could involve the reaction of phenol with a bespoke epoxide precursor, or alternatively, the reaction of 2-amino-2-methyl-1-propanol (B13486) with a suitable phenoxy-containing electrophile.

Key hypothetical modifications to generate a library of analogs could include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., chloro, methyl, methoxy, nitro groups) at the ortho, meta, and para positions of the phenoxy ring can significantly alter electronic properties, lipophilicity, and steric profile, thereby influencing target binding and selectivity.

Modification of the Amine: While the parent scaffold has a primary amine, derivatization to secondary or tertiary amines by adding alkyl or arylalkyl groups could drastically change the compound's basicity and hydrogen bonding capacity, which is often crucial for receptor interaction.

Alterations to the Propanol (B110389) Backbone: Although more synthetically challenging, modifications to the propanol backbone, such as altering the stereochemistry or changing the gem-dimethyl group, could be explored to understand the steric requirements of a target binding pocket.

A theoretical set of designed analogs is presented below to illustrate this exploratory approach.

| Analog ID | Modification from Parent Scaffold | Intended Pharmacological Profile Modulation |

| A-001 | Addition of a para-chloro substituent to the phenoxy ring. | Increase lipophilicity; potentially enhance binding affinity through halogen bonding. |

| A-002 | N-isopropylation of the primary amine. | Mimic the structure of classic beta-blockers; potentially introduce beta-adrenergic antagonism. |

| A-003 | Replacement of the phenoxy ring with a naphthoxy group. | Increase surface area for van der Waals interactions; explore larger binding pockets. |

| A-004 | Oxidation of the primary alcohol to a carboxylic acid. | Introduce a negative charge at physiological pH; target different receptor types. |

Exploration of Isosteres and Bioisosteres

Isosteric and bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to optimize a lead compound's properties, such as potency, selectivity, metabolic stability, and bioavailability. google.com This involves substituting a functional group with another that has similar steric and electronic characteristics.

For the this compound scaffold, several bioisosteric replacements could be envisioned to create novel chemical entities:

Ether Linkage Replacement: The ether oxygen is a potential site of metabolism. Replacing it with a thioether (-S-), sulfoxide (B87167) (-SO-), or sulfone (-SO2-) could alter metabolic stability and conformational preferences.

Phenyl Ring Bioisosteres: The terminal phenyl ring can be replaced with other aromatic systems, such as heteroaromatic rings (e.g., pyridine, thiophene). This modification can introduce new hydrogen bonding opportunities, alter the molecule's dipole moment, and improve solubility.

Hydroxyl and Amine Group Bioisosteres: The primary alcohol could be replaced by bioisosteres like a sulfonamide or a tetrazole, which can mimic its hydrogen bonding capabilities. The primary amine could be replaced with other groups, though this is less common for aryloxypropanolamines where the amine is often critical for the primary interaction with the target (e.g., an aspartate residue in adrenergic receptors).

The table below outlines some potential bioisosteric replacements for the scaffold.

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Phenyl Ring | Pyridyl Ring | Introduce hydrogen bond acceptor, modify solubility and polarity. |

| Ether (-O-) | Thioether (-S-) | Alter bond angles, lipophilicity, and metabolic profile. |

| Primary Alcohol (-CH₂OH) | Tetrazole Ring | Introduce an acidic proton mimic with improved metabolic stability. |

| gem-Dimethyl Group | Cyclopropyl Group | Introduce conformational rigidity and alter lipophilicity. |

Structure-Activity Relationship (SAR) Elucidation for Biological Targets of this compound (Pre-clinical)

While specific SAR studies for this compound are not prominent in the literature, a prospective SAR can be inferred from the extensive research on the broader class of aryloxypropanolamine beta-blockers. For this class, specific structural features are consistently linked to biological activity.

Systematic Modification and Activity Profiling

To build an SAR profile for this specific scaffold, a preclinical research program would synthesize the analogs proposed in section 5.1.1 and profile them in a panel of biological assays. For instance, if the target was the beta-adrenergic receptor, initial screening would involve radioligand binding assays to determine affinity for β1 and β2 subtypes, followed by functional assays to measure agonist or antagonist activity.

The data from such profiling would allow for the systematic correlation of structural changes with biological activity, forming the basis of the SAR.

Identification of Key Structural Features for Desired Activity

Based on the well-established SAR of related aryloxypropanolamines, several structural features of the this compound scaffold are anticipated to be critical for activity, particularly for beta-adrenergic antagonism.

The Secondary Amine: In most beta-blockers, a secondary amine with a bulky substituent (e.g., isopropyl or tert-butyl) is optimal for receptor affinity. The primary amine in the parent scaffold would be expected to be less potent, making N-alkylation a key area for optimization.

The Hydroxyl Group: The hydroxyl group on the C1 carbon (or C2 in standard beta-blocker nomenclature) is essential. It is known to form a critical hydrogen bond within the receptor's binding site. Its removal or modification typically leads to a significant loss of activity.

The Aryloxy Moiety: The nature and substitution pattern of the aromatic ring are major determinants of binding affinity and subtype selectivity (e.g., β1 vs. β2). Substituents at the para position of the phenoxy ring often enhance cardioselectivity (β1 selectivity).

The gem-Dimethyl Group: The presence of two methyl groups at the C2 position is a deviation from typical beta-blockers. This feature would likely impart significant steric hindrance near the amine, potentially influencing receptor binding and selectivity in a novel way compared to traditional scaffolds.

The following table summarizes the likely importance of these structural features.

| Structural Feature | Hypothesized Importance for Beta-Adrenergic Activity |

| Amino Group (-NH₂) | Critical for ionic interaction; likely requires substitution (e.g., to N-isopropyl) for high potency. |

| Hydroxyl Group (-OH) | Essential for hydrogen bonding with the receptor; its presence and stereochemistry are crucial. |

| Phenoxy Ring | Determines binding affinity and selectivity; substitution pattern is key to optimization. |

| gem-Dimethyl Group at C2 | Provides steric bulk, which may confer novel selectivity or reduce affinity depending on the target's topology. |

Prodrug Strategies and Drug Delivery Concepts for this compound (Theoretical/Pre-clinical)

Prodrugs are inactive precursors that are converted in vivo to the active drug, often to overcome poor physicochemical properties like low solubility or poor membrane permeability. The functional groups of this compound—the primary alcohol and primary amine—are ideal handles for the attachment of promoieties.

Theoretical prodrug strategies could include:

Carbamate (B1207046) Prodrugs: The primary amine could be converted into a carbamate. Carbamates can also increase lipophilicity and are often designed to be cleaved by enzymes in vivo.

Phosphate (B84403) Prodrugs: To improve aqueous solubility (for example, for intravenous formulation), the primary alcohol could be converted into a phosphate ester. This highly polar group would be cleaved by alkaline phosphatases in vivo to release the active drug.

These strategies are summarized in the table below.

| Prodrug Type | Functional Group Masked | Promoieties | Activation Mechanism | Goal of Strategy |

| Ester Prodrug | Primary Alcohol | Acetyl, Pivaloyl, Benzoate | Esterase Hydrolysis | Enhance oral bioavailability (increase lipophilicity). |

| Carbamate Prodrug | Primary Amine | Alkoxycarbonyl | Carboxylesterases | Enhance membrane permeability. |

| Phosphate Ester Prodrug | Primary Alcohol | Phosphate | Alkaline Phosphatase | Increase aqueous solubility for IV formulation. |

Design of Prodrugs for Enhanced Target Engagement

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. nih.gov This strategy is often employed to overcome undesirable properties of the parent drug, such as poor solubility, limited permeability, or rapid metabolism. centralasianstudies.org For this compound, the primary amine and primary alcohol functionalities are ideal handles for the attachment of promoieties to create prodrugs.

The design of prodrugs for this compound can be conceptualized around several key objectives to enhance target engagement:

Targeted Delivery: Prodrugs can be designed to be activated by enzymes that are overexpressed at the site of action. For example, if the therapeutic target is in a tumor environment known for high levels of certain proteases or phosphatases, the prodrug can be designed with a linker that is specifically cleaved by these enzymes, leading to a localized release of the active this compound.

Sustained Release: By modifying the rate of cleavage of the promoiety, a sustained release profile can be achieved, leading to a longer duration of action and potentially reduced dosing frequency. The steric and electronic properties of the promoiety can be tuned to control the rate of hydrolysis.

Below is a table outlining potential prodrug strategies for this compound:

| Functional Group | Prodrug Linkage | Example Promoiety | Potential Advantage | Activation Mechanism |

| Primary Alcohol (-OH) | Ester | Acetate, Pivalate | Increased lipophilicity | Esterases |

| Primary Alcohol (-OH) | Phosphate Ester | Monophosphate | Increased aqueous solubility | Phosphatases |

| Primary Amine (-NH2) | Amide | Amino Acid (e.g., Valine) | Targeted uptake via amino acid transporters | Amidases, Peptidases |

| Primary Amine (-NH2) | Carbamate | N-alkoxycarbonyl | Controlled release | Spontaneous or enzymatic hydrolysis |

These conceptual prodrugs would require extensive in vitro and in vivo evaluation to confirm their stability, conversion rates, and efficacy.

Conceptual Approaches to Formulation for Research Studies

The formulation of a new chemical entity is crucial for its effective evaluation in preclinical research. The physicochemical properties of this compound, such as its solubility and stability, will dictate the most appropriate formulation strategies. Based on its structure, which contains both polar (amine, alcohol) and non-polar (phenoxy, methyl) groups, it can be anticipated to have moderate aqueous and lipid solubility.

For early-stage in vitro studies, such as cell-based assays, ensuring complete solubilization of the compound is essential for obtaining accurate and reproducible data. For in vivo studies in animal models, the formulation must be biocompatible and capable of delivering the compound to the systemic circulation in a consistent manner.

Conceptual formulation approaches for this compound in a research setting could include:

Aqueous Solutions: For compounds with sufficient aqueous solubility, simple buffered solutions are the preferred formulation. The primary amine in this compound allows for the formation of salts (e.g., hydrochloride salt), which typically exhibit enhanced water solubility compared to the free base.

Co-solvent Systems: If the aqueous solubility is limited, a mixture of water and a biocompatible organic solvent (co-solvent) can be used. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG). The optimal ratio of co-solvent to water would need to be determined experimentally to ensure the compound remains in solution upon administration.

Surfactant-based Formulations: Micellar solutions, formed using non-ionic surfactants like Tween® 80 or Cremophor® EL, can be used to solubilize poorly water-soluble compounds for intravenous administration.

Cyclodextrin (B1172386) Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, thereby increasing their apparent water solubility. The phenoxy group of this compound could potentially fit into the hydrophobic cavity of a cyclodextrin molecule.

The following table summarizes conceptual formulation approaches for preclinical studies of this compound:

| Formulation Approach | Key Excipients | Primary Application | Potential Advantages | Considerations |

| Buffered Aqueous Solution | Buffering agents (e.g., phosphate, citrate) | In vitro assays, in vivo studies (if soluble) | Simplicity, physiological compatibility | Limited by intrinsic aqueous solubility |

| Co-solvent System | Ethanol, Propylene Glycol, PEG 400 | In vitro and in vivo studies | Enhanced solubility for moderately soluble compounds | Potential for precipitation upon dilution, toxicity of co-solvents at high concentrations |

| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | In vivo administration (oral, parenteral) | Significant increase in aqueous solubility, potential for improved stability | Stoichiometry of complexation, potential for nephrotoxicity with some cyclodextrins |

| Lipid-based Formulation | Oils, surfactants, co-solvents | Oral administration | Enhanced absorption of lipophilic compounds | Complexity of formulation development and characterization |

The selection of an appropriate formulation is a critical step in the preclinical development of this compound, as it can significantly impact the interpretation of pharmacological and toxicological data.

Advanced Materials Science Applications and Supramolecular Chemistry of 2 Amino 2 Methyl 3 Phenoxypropan 1 Ol

Polymer Synthesis and Functional Materials Involving 2-Amino-2-methyl-3-phenoxypropan-1-ol

There is currently no available scientific literature or patented technology describing the use of this compound in polymer science.

Monomer in Polymerization Reactions

No studies have been found that detail the use of this compound as a monomer in polymerization reactions. The bifunctional nature of the molecule, containing both a primary amine and a primary alcohol group, theoretically allows for its participation in step-growth polymerization to form materials like polyamides, polyurethanes, or polyesters. However, no specific examples or research findings of such polymers have been documented.

Role in Cross-linking or Chain Extension

Similarly, there is no information regarding the application of this compound as a cross-linking agent or chain extender for existing polymer systems. Its dual functionality could potentially be used to create networked polymer structures, but this has not been reported.

Fabrication of Smart Materials and Hydrogels

The potential for this compound to be incorporated into smart materials or hydrogels has not been explored in the available literature. While related amino alcohols are used in such applications, no research has been published specifically for this phenoxy-derivative.

Metal Coordination Chemistry and Catalysis with this compound

The application of this compound in the fields of metal coordination chemistry and catalysis is also undocumented.

Ligand Design for Transition Metal Catalysis

While the parent compound, 2-Amino-2-methyl-1-propanol (B13486), is a known precursor for the synthesis of ligands such as bis(oxazoline) ligands for metal catalysis, no such research has been extended to its phenoxy derivative. chemicalbook.com The presence of the amine and alcohol groups suggests potential for it to act as a bidentate ligand, but no studies detailing the synthesis of metal complexes or their catalytic activity have been found.

Chiral Ligands in Asymmetric Catalysis

The structure of this compound contains a stereocenter at the second carbon atom. This inherent chirality suggests a potential application in the development of chiral ligands for asymmetric catalysis, a critical field in modern synthetic chemistry. However, there are no reports on the resolution of its enantiomers or their use in creating chiral catalysts for stereoselective reactions.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The functional groups present in this compound, namely a primary amine (-NH2), a hydroxyl group (-OH), and a phenoxy group (-O-C6H5), theoretically provide potential sites for coordination with metal ions. The amine and hydroxyl groups, in particular, can act as ligands, donating electron pairs to form coordinate bonds with metal centers. This capability is a fundamental prerequisite for the formation of coordination polymers and Metal-Organic Frameworks (MOFs).

Coordination polymers are extended structures formed by the self-assembly of metal ions with organic bridging ligands. MOFs are a subclass of coordination polymers that form porous, crystalline structures. The properties of these materials, such as porosity, stability, and catalytic activity, are highly dependent on the geometry of the metal clusters and the nature of the organic linkers. For instance, amino-functionalized linkers have been shown to enhance properties like CO2 adsorption in MOFs. The synthesis of coordination polymers often involves the reaction of metal salts with multifunctional organic ligands under various conditions. Chiral amino acids, for example, have been successfully used to create chiral coordination polymers.

However, a thorough review of the current scientific literature reveals no specific studies on the use of this compound as a ligand in the synthesis of coordination polymers or MOFs. While the potential for this compound to act as a ligand exists due to its functional groups, there are no published research findings detailing its reactions with metal ions to form such extended networks. Consequently, there are no experimental data, such as crystallographic information or characterization of resulting polymeric structures involving this specific molecule.

Self-Assembly and Supramolecular Architectures of this compound

The self-assembly of molecules into well-defined supramolecular architectures is governed by non-covalent interactions. The molecular structure of this compound, featuring hydrogen bond donors (amine and hydroxyl groups) and acceptors (oxygen atoms), as well as a hydrophobic phenyl ring, suggests its potential to participate in various non-covalent interactions that could lead to ordered assemblies.

Non-Covalent Interactions in Crystal Engineering

Crystal engineering focuses on the rational design of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. Key non-covalent interactions include hydrogen bonding, van der Waals forces, π-π stacking, and C-H···π interactions. The amino and hydroxyl groups of this compound are capable of forming strong hydrogen bonds, which are highly directional and play a crucial role in determining the packing of molecules in a crystal lattice. The phenoxy group introduces the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules and C-H···π interactions.

Despite these structural features that suggest a rich potential for forming complex supramolecular structures, there are no published studies in the crystallographic literature that detail the single-crystal X-ray diffraction analysis of this compound. A crystal structure of a related carbamate (B1207046) derivative of 2-amino-2-methyl-1-propanol has been reported, highlighting the role of hydrogen bonding in its solid-state assembly. However, for this compound itself, there is a lack of experimental data to confirm its crystal packing and the specific non-covalent interactions at play.

Interactive Data Table: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Potential Role in Self-Assembly |

| Hydrogen Bonding | -NH2, -OH | -NH2, -OH, Phenoxy Ether Oxygen | Directional control of molecular packing, formation of chains, sheets, or 3D networks. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilization of the crystal lattice through parallel or offset stacking of aromatic rings. |

| C-H···π Interactions | Aliphatic C-H bonds | Phenyl Ring | Contribution to the overall stability of the supramolecular architecture. |

| Van der Waals Forces | Entire Molecule | Entire Molecule | Non-specific attractive and repulsive forces influencing molecular packing efficiency. |

This table is predictive and based on the functional groups present in the molecule, as no experimental crystallographic data for this compound is available.

Analytical Methodologies for Research and Characterization of 2 Amino 2 Methyl 3 Phenoxypropan 1 Ol

Spectroscopic Characterization Techniques for 2-Amino-2-methyl-3-phenoxypropan-1-ol

Spectroscopy is the primary means of elucidating the molecular structure of a compound. By interacting with molecules using different forms of electromagnetic radiation, each technique provides unique pieces of information that, when combined, allow for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are critical for characterizing this compound.

¹H NMR: This technique provides information about the number of different types of protons in the molecule, the electronic environment of each proton, and how they are connected to neighboring protons. For this compound, one would expect to see distinct signals for the aromatic protons of the phenoxy group, the protons of the CH₂-O ether and CH₂-OH alcohol groups, the single methyl group, and the exchangeable protons of the amino (NH₂) and hydroxyl (OH) groups. The splitting patterns (e.g., singlets, doublets, triplets) and integration values for each signal are key to assigning the structure.

¹³C NMR: This method detects the carbon atoms in the molecule, providing information on the number of chemically distinct carbons and their type (e.g., methyl, methylene (B1212753), aromatic, quaternary). For the target molecule, distinct signals would be expected for the methyl carbon, the quaternary carbon bonded to the amino group, the methylene carbons of the propanol (B110389) backbone and ether linkage, and the carbons of the aromatic ring.

A summary of expected NMR data is presented below.

| Technique | Expected Data Points |

| ¹H NMR | Signals for aromatic (phenoxy), -O-CH₂-, -CH₂-OH, -CH₃, -NH₂, and -OH protons. |

| ¹³C NMR | Signals for C-N (quaternary), -CH₃, -CH₂-O, -CH₂-OH, and aromatic carbons. |

Infrared (IR) and its complementary technique, Raman spectroscopy, probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

IR Spectroscopy: Key characteristic absorption bands would confirm the presence of the primary functional groups in this compound. A broad absorption in the range of 3400-3200 cm⁻¹ would indicate O-H and N-H stretching vibrations, characteristic of the alcohol and amino groups. C-H stretching vibrations from the alkyl and aromatic parts would appear around 3100-2850 cm⁻¹. The presence of the phenoxy group would be confirmed by C=C stretching absorptions in the aromatic region (approx. 1600-1450 cm⁻¹) and a strong C-O (ether) stretching band around 1250-1200 cm⁻¹.

Raman Spectroscopy: While IR is strong for polar bonds like O-H, Raman spectroscopy is particularly useful for non-polar, symmetric bonds. It would provide complementary information, especially for the C-C backbone and the symmetric vibrations of the aromatic ring.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| O-H (alcohol) & N-H (amine) | 3400 - 3200 (Broad) |

| C-H (aromatic & aliphatic) | 3100 - 2850 |

| C=C (aromatic) | 1600 - 1450 |

| C-O (ether & alcohol) | 1260 - 1000 |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps determine the molecular weight and formula.

Mass Spectrometry (MS): Using techniques like Electrospray Ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺. The fragmentation pattern observed in tandem MS (MS/MS) experiments would show characteristic losses, such as the loss of water (H₂O), or cleavage at the C-C bonds or the ether linkage, helping to piece together the molecular structure.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for determining the exact molecular formula of the compound. By measuring the mass with very high precision (typically to four or more decimal places), it is possible to distinguish between different elemental compositions that might otherwise have the same nominal mass. This is a definitive method for confirming the elemental composition of C₁₀H₁₅NO₂.

UV-Visible spectroscopy measures the absorption of UV or visible light by a compound, which is primarily dictated by its electronic transitions. For this compound, the phenoxy group contains a chromophore (the benzene (B151609) ring) that will absorb UV light. A characteristic absorption maximum (λ_max) would be expected in the UV region, typically around 260-275 nm, which is characteristic of a substituted benzene ring. This technique is often used in conjunction with chromatography for quantitative analysis.

If a suitable single crystal of this compound or a salt derivative can be grown, single-crystal X-ray diffraction provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, bond lengths, bond angles, and stereochemistry. This method yields an unambiguous solid-state structure of the molecule.

Chromatographic Separation Techniques for this compound

Chromatography is indispensable for the purification of the target compound and for the analysis of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both purification and purity assessment. Due to the compound's polarity and the presence of a basic amino group, reverse-phase (RP) HPLC would be a suitable method. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an additive like formic acid or trifluoroacetic acid to ensure good peak shape for the amine, would be employed. A UV detector set to the λ_max of the phenoxy chromophore would be used for detection.

Gas Chromatography (GC): Given the compound's hydroxyl and amino groups, it has a relatively high boiling point and may require derivatization to increase its volatility for GC analysis. Derivatization agents can be used to convert the -OH and -NH₂ groups to less polar ethers or esters. If analyzed directly, a polar column would be necessary. GC coupled with a mass spectrometer (GC-MS) is a powerful combination for separating and identifying components in a mixture.

Thin-Layer Chromatography (TLC): TLC is a quick, qualitative technique used to monitor the progress of a reaction and to determine appropriate conditions for column chromatography. A silica (B1680970) gel plate would typically be used as the stationary phase, with a solvent system of varying polarity (e.g., ethyl acetate/hexanes or dichloromethane/methanol) as the mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For the assessment of this compound in research samples, a reverse-phase HPLC (RP-HPLC) method would likely be the primary choice. This is due to the compound's polarity, imparted by the amino and hydroxyl functional groups.

A typical RP-HPLC setup would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile or methanol. sielc.comnih.gov The pH of the aqueous phase would be a critical parameter to control, as it influences the ionization state of the amino group and thus the retention behavior of the molecule. For instance, maintaining the pH below the pKa of the amine would ensure it is in its protonated, more polar form, leading to earlier elution in a reverse-phase system.

Detection could be achieved using a UV detector, leveraging the chromophore of the phenoxy group. For structurally related compounds like propranolol, a phenoxy propanolamine (B44665), detection is often performed at wavelengths around 290 nm. nih.govresearchgate.net A diode array detector (DAD) could also be employed to obtain full UV spectra, aiding in peak identification and purity assessment. For quantitative analysis, a calibration curve would be constructed by plotting the peak area against known concentrations of a reference standard. nih.gov

Table 1: Postulated HPLC Parameters for Analysis of this compound

| Parameter | Likely Condition | Rationale |

| Column | C18 or C8, 5 µm particle size | Standard for reverse-phase separation of moderately polar compounds. |

| Mobile Phase | Acetonitrile/Methanol and Water with buffer (e.g., phosphate, acetate) | To control retention and peak shape. |

| pH | Acidic to neutral (e.g., pH 3-7) | To control the ionization of the amino group. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |

| Detection | UV at ~290 nm or DAD | The phenoxy group provides UV absorbance for detection. |

| Internal Standard | A structurally similar compound, e.g., another propanolamine | To improve the precision of quantification. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to the presence of polar amino and hydroxyl groups, this compound is not sufficiently volatile for direct GC analysis and would likely undergo thermal decomposition in the hot injector port. thermofisher.com Therefore, derivatization is a necessary step to increase its volatility and thermal stability.

Common derivatization techniques for amino alcohols include silylation, acylation, and alkylation. libretexts.org Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active hydrogens on the amine and alcohol groups with non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) also effectively derivatizes these functional groups. libretexts.org

Once derivatized, the compound can be analyzed on a non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or TR-5). thermofisher.com A flame ionization detector (FID) would provide a robust and sensitive means of detection. For identification purposes, coupling the GC to a mass spectrometer (GC-MS) would be the preferred method.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the carbon bearing the hydroxyl and amino groups, it exists as a pair of enantiomers. In many applications, particularly in pharmacology, the different enantiomers can exhibit distinct biological activities. Therefore, the determination of the enantiomeric excess (ee) is crucial. Chiral chromatography is the most common technique for this purpose. nih.gov

There are two main approaches in chiral HPLC: the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. The use of a CSP is more prevalent. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amino alcohols. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol, is critical for achieving separation.

Alternatively, derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, is another viable strategy. nih.gov Reagents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) have been used for the derivatization of amino alcohols, forming diastereomeric thioureas that can be resolved by RP-HPLC. nih.gov The enantiomeric excess can be calculated from the relative peak areas of the two diastereomers.

Advanced Hyphenated Techniques for this compound Analysis

GC-MS and LC-MS for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as in reaction mixtures or biological samples, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

GC-MS combines the high separation efficiency of GC with the powerful identification capabilities of MS. After derivatization, GC-MS can be used to identify and quantify impurities and by-products in a sample. The mass spectrometer provides molecular weight information and characteristic fragmentation patterns that can be used to elucidate the structures of unknown compounds. researchgate.netshimadzu.com

LC-MS is particularly well-suited for the analysis of polar and thermally labile compounds like this compound without the need for derivatization. An electrospray ionization (ESI) source would be the most appropriate interface, as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]+, providing molecular weight information. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through collision-induced dissociation (CID) of the parent ion. This is highly valuable for the unambiguous identification of the compound and its metabolites in complex mixtures. chromatographyonline.com For instance, a sensitive chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the separation of imeglimin (B608072) enantiomers in less than 5 minutes. unife.it

Table 2: Comparison of GC-MS and LC-MS for the Analysis of this compound

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Sample Volatility | Requires derivatization to increase volatility. | No derivatization required. |

| Separation Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |

| Ionization | Typically Electron Ionization (EI), providing extensive fragmentation. | Typically Electrospray Ionization (ESI), a soft ionization technique. |

| Primary Application | Identification of volatile and semi-volatile impurities and by-products. | Quantification and identification in complex aqueous matrices. |

NMR-Based Metabolomics in Biological Research Samples (Pre-clinical)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules and is increasingly used in metabolomics studies. researchgate.netcore.ac.uk In pre-clinical research involving this compound, NMR-based metabolomics could be employed to study its effects on biological systems.

¹H NMR and ¹³C NMR spectra would provide detailed information about the chemical structure of the compound, confirming the connectivity of atoms and providing insights into its conformation. ethz.ch Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning all the proton and carbon signals unambiguously. wpmucdn.com

In a metabolomics context, NMR can be used to obtain a snapshot of the metabolome of a biological sample (e.g., plasma, urine, or tissue extract) following administration of the compound. nih.govunl.edunih.gov By comparing the NMR profiles of treated and control groups, it is possible to identify changes in the concentrations of endogenous metabolites. mdpi.com This can provide valuable information about the metabolic pathways affected by the compound and can help in identifying potential biomarkers of its effects. The non-destructive nature of NMR allows for the analysis of samples with minimal preparation. unl.edu

Future Directions and Emerging Research Avenues for 2 Amino 2 Methyl 3 Phenoxypropan 1 Ol

Development of Novel Synthetic Pathways

The efficient and stereoselective synthesis of 2-Amino-2-methyl-3-phenoxypropan-1-ol is the foundational step for any future investigation. While specific routes for this exact molecule are not extensively documented, established methods for analogous phenoxy-propanolamines provide a clear roadmap for future synthetic chemistry research. nih.govnih.gov Key areas of focus will be on developing pathways that are not only high-yielding but also allow for precise control over stereochemistry, which is often critical for biological activity in this class of compounds. mdpi.com

Potential synthetic strategies could involve:

Epoxide Ring-Opening: A common and effective method involves the reaction of phenol (B47542) with an appropriate epoxide, such as a derivative of epichlorohydrin, to form a phenoxy-epoxide intermediate. This intermediate can then be reacted with 2-amino-2-methyl-1-propanol (B13486) to yield the target compound.

From Phenoxy Ketones: An alternative route could start with the synthesis of 1-phenoxypropan-2-one. rsc.org Subsequent chemical modifications, such as reductive amination of the ketone and subsequent functional group manipulations, could lead to the desired amino alcohol structure.

Asymmetric Synthesis: Given that many biologically active amino alcohols are chiral, developing asymmetric synthetic routes will be paramount. diva-portal.org This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions to obtain specific enantiomers of this compound for biological evaluation.

Table 1: Potential Synthetic Approaches for this compound

| Synthetic Strategy | Key Precursors | Potential Advantages | Key Challenges |

| Epoxide Ring-Opening | Phenol, Epichlorohydrin derivative, 2-Amino-2-methyl-1-propanol | Well-established methodology, modular approach. | Control of regioselectivity during ring-opening. |

| Reductive Amination | 1-Phenoxypropan-2-one, Ammonia/amine source, Reducing agent | Convergent synthesis. | Management of multiple reactive sites, potential for side products. |

| Asymmetric Catalysis | Prochiral substrate, Chiral metal catalyst (e.g., Rh, Ru) | Direct formation of enantiomerically pure product. | Catalyst development, optimization of reaction conditions. |

Exploration of Undiscovered Biological Targets (Pre-clinical)

The chemical architecture of this compound, specifically the aryloxy-propanolamine scaffold, is a classic pharmacophore for beta-adrenergic receptor antagonists (beta-blockers). mdpi.comnih.gov These agents are widely used in the treatment of cardiovascular diseases like hypertension and angina pectoris. nih.gov Therefore, the most logical starting point for preclinical investigation is its activity at adrenergic receptors.

Future preclinical research should systematically screen the compound against a panel of biological targets:

Primary Target Hypothesis (Adrenergic System): Initial studies would involve competitive radioligand binding assays to determine the affinity of the compound for β1 and β2-adrenergic receptors. Subsequent functional assays on isolated tissues (e.g., guinea pig atria for β1 activity, tracheal smooth muscle for β2 activity) would characterize it as an agonist, antagonist, or partial agonist. nih.gov Scientists have also recently identified a lesser-known adrenoceptor, α2B, as a target for non-opioid painkillers, presenting another potential avenue for investigation. newatlas.com

Broader Target Screening: Beyond the adrenergic system, the compound's structural similarity to other bioactive molecules suggests potential for other activities. For instance, some phenoxypropylamine derivatives have shown antiulcer activity, while related amino alcohols have been investigated as insecticides. nih.govnih.gov Large-scale computational and experimental screening can help identify such unexpected "off-target" interactions, which could lead to new therapeutic applications. plos.orgfrontiersin.org

Table 2: Preclinical Models for Investigating Biological Targets

| Potential Target Family | In Vitro Models | In Vivo / Ex Vivo Models | Potential Therapeutic Area |

| Adrenergic Receptors | Radioligand binding assays (β1, β2, α-receptors) | Spontaneously hypertensive rat models, isolated heart preparations | Cardiovascular Disease, Pain nih.govnewatlas.com |

| Ion Channels | Patch-clamp electrophysiology on cultured cells | Animal models of cardiac arrhythmia or epilepsy | Cardiology, Neurology |

| GPCRs (non-adrenergic) | Calcium flux assays, cAMP accumulation assays | Disease-specific animal models (e.g., metabolic disease) | Various |

| Enzymes | Enzyme inhibition kinetics assays | Cellular thermal shift assays (CETSA) | Various |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research (Pre-clinical)

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating timelines and improving the accuracy of predictions. nih.gov For a new chemical entity like this compound, AI/ML can be integrated at multiple stages of preclinical research. frontiersin.orgnih.gov

Key applications include:

Target Prediction and Validation: By analyzing the compound's structure, AI algorithms can scan vast biological databases to predict its most likely protein targets, even those not immediately obvious from its chemical class. rsc.org This "in silico" screening can prioritize experimental work and uncover novel mechanisms of action. plos.org

De Novo Design of Analogs: Generative AI models can design novel analogs of the lead compound. arxiv.orgumich.edu These models can be trained to optimize for multiple parameters simultaneously, such as increased potency for a desired target, improved selectivity over off-targets, and better pharmacokinetic properties, thereby creating a focused virtual library for synthesis and testing. nih.gov

ADMET Profiling: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound before extensive animal testing is performed. This early prediction of potential liabilities allows for the early termination of unpromising candidates or for chemical modifications to mitigate risks.

Table 3: AI/ML Applications in the Preclinical Pipeline

| AI/ML Application | Description | Impact on Research |

| Target Identification | Bayesian machine learning and network pharmacology predict compound-protein interactions based on structural and biological data signatures. rsc.org | Prioritizes experimental validation, uncovers novel therapeutic hypotheses. |

| Generative Design | Deep learning models (GANs, VAEs) generate novel molecular structures optimized for desired properties. nih.govarxiv.org | Creates superior follow-up compounds with higher chances of success. |

| Predictive Toxicology | QSAR and deep learning models predict potential toxicities based on chemical substructures and comparison with known toxicants. | Reduces reliance on animal testing and identifies safety risks early. |

| Virtual Screening | Molecular docking and AI-driven scoring functions screen large virtual libraries against a protein target to identify potential hits. umich.eduresearchgate.net | Expands the exploration of chemical space in a cost-effective manner. |

Applications in Advanced Chemical Technologies

Beyond its potential pharmaceutical applications, the bifunctional nature of this compound (containing both hydroxyl and amino groups) makes it an attractive building block for materials science and other chemical technologies. scbt.com Amino alcohols are known for their versatility as intermediates in organic synthesis. chemicalbook.com

Future research could explore its use in:

Polymer Chemistry: The compound could serve as a unique monomer in the synthesis of specialty polymers, such as polyamides or polyurethanes. The phenoxy group would impart specific properties like thermal stability, rigidity, and altered solubility to the resulting polymer.

Surfactant Technology: Amino alcohols are precursors for creating surfactants. taylorandfrancis.com Derivatives of this compound could be developed into novel amphiphilic molecules for use as emulsifiers, detergents, or dispersing agents in various formulations.

Catalysis: The amino alcohol moiety can act as a ligand for metal catalysts. Chiral versions of the compound could be investigated for their utility in asymmetric catalysis, a key technology for producing enantiomerically pure chemicals. diva-portal.org

Surface Modification: The reactive groups could be used to chemically bond the molecule to surfaces, modifying their properties (e.g., hydrophobicity, reactivity) for applications in coatings, adhesives, or functionalized materials. scbt.com

Table 4: Potential Applications in Chemical Technology